(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)15-8-10-16(11-9-15)20-18(22)12-7-14-5-4-6-17(13-14)21(23)24/h4-13H,1-3H3,(H,20,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLNODDMFNYJHO-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural features:
- IUPAC Name: this compound
- Molecular Formula: C17H18N2O2
- Molecular Weight: 286.34 g/mol
- CAS Number: 457589
The structure includes a prop-2-enamide backbone with tert-butyl and nitrophenyl substituents, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Prop-2-enamide: This is achieved through the reaction of an appropriate amine with an acrylamide derivative.
- Substitution Reactions: The introduction of the tert-butyl and nitrophenyl groups can be accomplished via electrophilic aromatic substitution or similar methodologies.
The biological activity of this compound is hypothesized to involve interaction with various biological targets, including receptors and enzymes. The presence of the nitro group may enhance its reactivity and ability to modulate biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, an in vitro study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Potential modulation of enzyme activity |
Case Studies
-
Anticancer Evaluation:
- A study focused on the evaluation of various synthetic amides for their anticancer properties revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
-
Antimicrobial Screening:
- In a comparative study of several nitro-substituted phenolic compounds, it was found that certain derivatives showed strong activity against Staphylococcus aureus. This suggests that this compound could be further investigated for similar antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of (E)-configured acrylamides with diverse aryl substitutions. Key structural analogs and their differences are summarized below:
| Compound Name | N-Substituent | β-Substituent | Notable Features | Reference |
|---|---|---|---|---|
| (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide | 4-tert-butylphenyl | 3-nitrophenyl | High hydrophobicity (tert-butyl), strong electron-withdrawing (nitro) | [20] |
| (2E)-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) | Phenyl | 3-(trifluoromethyl) | Enhanced lipophilicity (CF₃), lower polarity than nitro | [3] |
| (2E)-N-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2e) | 2-chlorophenyl | 4-(trifluoromethyl) | Halogen (Cl) introduces steric effects; high melting point (171–173°C) | [3] |
| (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide | 4-phenoxyphenyl | 3-nitrophenyl | Ether linkage (phenoxy) increases solubility in polar solvents | [4] |
| (E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | 3-chloro-4-fluorophenyl | 3-nitrophenyl | Dual halogen substitution enhances bioactivity potential | [17] |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | 2-(4-hydroxyphenyl)ethyl | 4-hydroxy-3-methoxyphenyl | Polar groups (OH, OMe) improve aqueous solubility; anti-inflammatory activity | [8, 9] |
Physicochemical Properties
- Melting Points: Substitutions influence melting behavior. For example, chloro and nitro substituents (e.g., compound 2e, 171–173°C ) typically elevate melting points compared to methoxy or hydroxy groups (e.g., compound 2 in , –151°C ).
- Solubility: The nitro group in the target compound reduces polarity, whereas analogs with phenoxy ( ) or hydroxy groups ( ) exhibit higher solubility in polar solvents.
Q & A
Q. How does the tert-butyl group influence solubility and membrane permeability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
